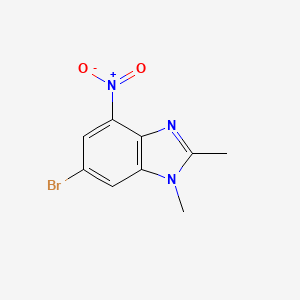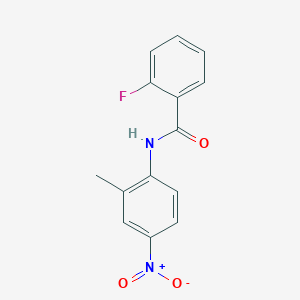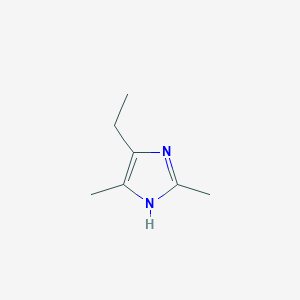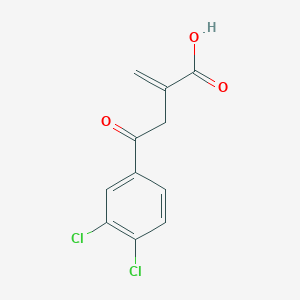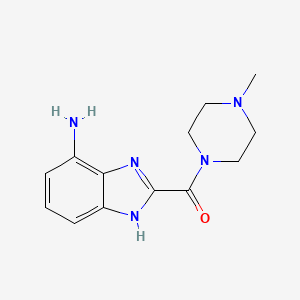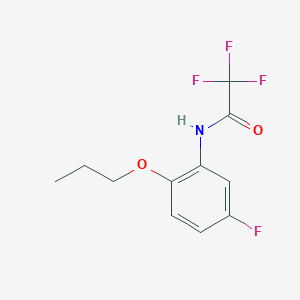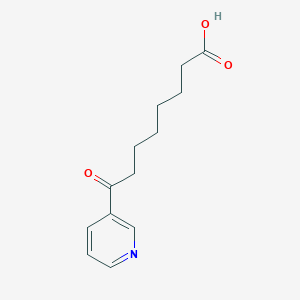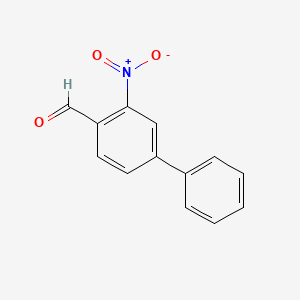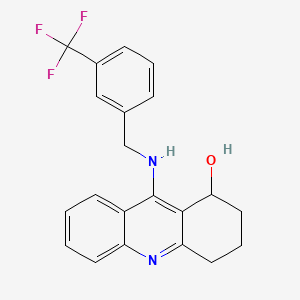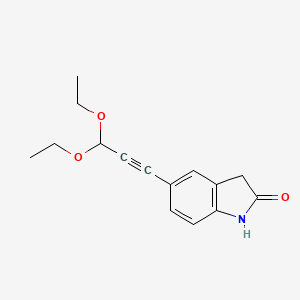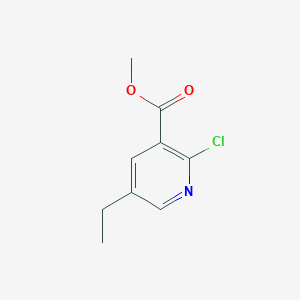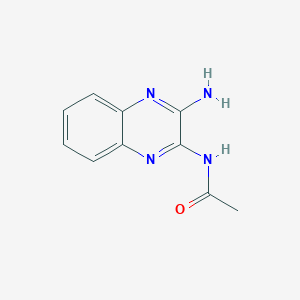![molecular formula C6H9N5O B8278527 (2E)-2-[amino(nitroso)methylidene]-N-methyl-1H-pyrazin-3-amine CAS No. 468068-81-7](/img/structure/B8278527.png)
(2E)-2-[amino(nitroso)methylidene]-N-methyl-1H-pyrazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide is a chemical compound with the molecular formula C4H11N3O. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide typically involves the reaction of 3-methylaminopropionitrile with hydroxylamine. The reaction is carried out in ethanol and water at temperatures ranging from 20°C to 50°C for approximately 27 hours. The product is obtained as a thick pale yellow oil after the solvent is removed under reduced pressure .
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and hydroxylamines.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, hydroxylamines, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxyamino acids: These compounds share the hydroxylamine functional group and exhibit similar biological activities.
Hydroxylamines: Compounds like N-hydroxyphthalimide and N-hydroxysuccinimide are structurally related and have comparable reactivity.
Uniqueness
N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
468068-81-7 |
|---|---|
Molekularformel |
C6H9N5O |
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
N'-hydroxy-3-(methylamino)pyrazine-2-carboximidamide |
InChI |
InChI=1S/C6H9N5O/c1-8-6-4(5(7)11-12)9-2-3-10-6/h2-3,12H,1H3,(H2,7,11)(H,8,10) |
InChI-Schlüssel |
QSBNWESLLHTUSV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=CN=C1C(=NO)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
